(E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one
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Overview
Description
(E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could be explored based on its biological activities.
Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one would depend on its specific biological activity. For instance, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-3-(2-methoxyanilino)but-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
(E)-1-(4-fluorophenyl)-3-(2-methoxyanilino)but-2-en-1-one: Similar structure with a fluorine atom instead of bromine.
(E)-1-(4-methylphenyl)-3-(2-methoxyanilino)but-2-en-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one may impart unique chemical reactivity and biological activity compared to its analogs with different substituents. Bromine atoms can participate in specific interactions such as halogen bonding, which may influence the compound’s properties and applications.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-methoxyanilino)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12(19-15-5-3-4-6-17(15)21-2)11-16(20)13-7-9-14(18)10-8-13/h3-11,19H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQEZXCIVYTAA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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